molecular formula C9H9N B1295046 2-Ethylbenzonitrile CAS No. 34136-59-9

2-Ethylbenzonitrile

Cat. No. B1295046
CAS RN: 34136-59-9
M. Wt: 131.17 g/mol
InChI Key: UZDXATQPJOOHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylbenzonitrile is a chemical compound that is part of the benzonitrile family, which are organic compounds containing a benzene ring bonded to a nitrile group. While the provided papers do not directly discuss 2-ethylbenzonitrile, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related benzonitrile derivatives. These insights can be extrapolated to understand the characteristics and behaviors of 2-ethylbenzonitrile.

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves multi-step chemical processes. For instance, an improved synthesis method for a fluorinated benzonitrile precursor used in PET radioligand production was described, employing a Sonogashira coupling with a brominated benzonitrile . Another synthesis approach for a hydroxy-methylbenzonitrile involved a non-classical nitrile formation using hydroxylamine-O-sulfonic acid, which improved yield and green chemistry metrics . These methods highlight the importance of optimizing synthesis routes for efficiency and safety.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be determined using various spectroscopic techniques and theoretical calculations. For example, the structural parameters of nitrobenzonitrile isomers were determined using rotational spectroscopy and quantum-chemical calculations, revealing the effects of electron-withdrawing substituents on the phenyl ring . Similarly, the structure of a thiazole-carboxylate derivative was elucidated using X-ray diffraction and DFT calculations . These studies demonstrate the intricate relationship between molecular structure and substituent effects in benzonitrile derivatives.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo a variety of chemical reactions. The reaction of substituted hydroxybenzonitriles with nitrogen dioxide was investigated, leading to the formation of dinitrocyclohexenones and trinitrocyclohexenones, showcasing the reactivity of the cyano group under oxidative conditions . Another study described the umpolung synthesis of 2-acyl-3-aminoindoles from 2-aminobenzonitriles, highlighting the versatility of benzonitrile derivatives in organic synthesis . These reactions are indicative of the reactivity patterns that 2-ethylbenzonitrile might also exhibit.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives can be influenced by their molecular structure. For instance, the conversion of hydroxybenzonitrile to its oxyanion form resulted in significant spectral changes, indicating alterations in bond lengths and angles due to the formation of a quasi-ortho-quinonoidal structure . The synthesis and transition temperatures of ester derivatives of fluoro-hydroxybenzonitriles also demonstrated the impact of substituents on liquid-crystal transition temperatures . These findings suggest that the physical and chemical properties of 2-ethylbenzonitrile would be similarly affected by its substituents and molecular conformation.

Scientific Research Applications

Pharmacological Tool in Serotonin Receptor Studies

2-Ethylbenzonitrile derivatives, such as 25CN-NBOH, are reported as potent and selective serotonin 2A receptor (5-HT2AR) agonists. These compounds have been extensively used as pharmacological tools in various in vivo and in vitro studies. The improved and scalable synthesis of 25CN-NBOH makes it readily available for scientific research, aiding in the exploration of 5-HT2AR signaling in animal models (Kristensen et al., 2021).

Chemical Synthesis and Spectral Characterization

2-Aminobenzonitrile, a derivative of 2-ethylbenzonitrile, is utilized as a starting material for synthesizing various biologically active compounds. Studies involving the synthesis of a binuclear bridged Cr(III) complex using 2-aminobenzonitrile have shown its potential in producing compounds with significant antimicrobial and antioxidant activities, as well as strong DNA binding properties (Govindharaju et al., 2019).

Applications in Gas Sensing Technology

Ethynylated-thiourea derivatives, like 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, have been developed and used as sensing layers for detecting carbon dioxide (CO2) gas. These compounds, when applied to interdigitated electrodes, exhibit significant changes in resistance upon exposure to varying CO2 concentrations, demonstrating their potential in gas sensing technologies (Daud et al., 2019).

Anticancer Activity

The synthesis of compounds like 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones using ortho-hydroxybenzonitrile, a derivative of 2-ethylbenzonitrile, has been investigated for their potential anticancer activity. These synthesized compounds have shown moderate activity against various malignant cancer cells, indicating their significance in cancer research (Chaban et al., 2020).

Understanding Corrosion Inhibition

Studies on aminobenzonitrile derivatives, including 2-aminobenzonitrile, have provided insights into their adsorption behavior and inhibition mechanism on steel surfaces in acidic mediums. This research, involving quantum chemical calculations and molecular dynamics simulations, has implications for understanding and developing corrosion inhibitors (Saha & Banerjee, 2015).

properties

IUPAC Name

2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDXATQPJOOHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955669
Record name 2-Ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzonitrile

CAS RN

34136-59-9
Record name Benzonitrile, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Ethylbenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Ethylbenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Ethylbenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Ethylbenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Ethylbenzonitrile

Citations

For This Compound
34
Citations
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
… Examination of other possible isomers revealed that 2-ethylbenzonitrile cochromatographed … concluded that the latter was a mixture of 2,6dimethylbenzonitrile and 2-ethylbenzonitrile. …
Number of citations: 8 www.sciencedirect.com
HR Snyder, GI Poos - Journal of the American Chemical Society, 1949 - ACS Publications
… ,3-butadiene and butadiene, 2ethylhexahydrobenzylamine was prepared by the catalytic hydrogenation of 2-ethylbenzonitrile. Reduction of the 2-ethylbenzonitrile at high pressure over …
Number of citations: 8 pubs.acs.org
S Aharonovich, M Kapon, M Botoshanski… - …, 2008 - ACS Publications
… In this work nine lithium N,N′-bis(trimethylsilyl)amidinates−TMEDA complexes and the dimeric adduct of 2-ethylbenzonitrile lithium bis(trimethylsilyl)amide were synthesized and …
Number of citations: 73 pubs.acs.org
A Di Mola, M Di Martino, V Capaccio… - European Journal of …, 2018 - Wiley Online Library
… Both 5-chloro-2-ethylbenzonitrile (5a) and 5-bromo-2-ethylbenzonitrile (5b) showed reactivity comparable to that of 1 to give the respective ketones in good yields (entries 6–8). …
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
… 153 2,4,6-Trimethylbenzonitrile 154 2-Ethylbenzonitrile 155 3-Ethylbenzonitrile 156 4-Ethylbenzonitrile … benzonitriles were inactive except for the moderately active 2-ethylbenzonitrile. …
Number of citations: 46 www.sciencedirect.com
MS Mousavi, A Di Mola, A Massa - European Journal of …, 2023 - Wiley Online Library
… as reported in the following scheme 69, starting from 2ethylbenzonitrile 163 (X=H).… In addition, the easy functionalization of 2-ethylbenzonitrile 163 allowed to obtain different 2-…
K Kobayashi, T Uneda, K Takada… - The Journal of …, 1997 - ACS Publications
… ) which, on treatment with iodomethane, afforded 2-ethylbenzonitrile (1c) in a good yield. 2,3… , such as 2-benzylbenzonitrile (1b) and 2-ethylbenzonitrile (1c), reacted with 2-butenenitrile (…
Number of citations: 36 pubs.acs.org
B Petersson, M Curvall, CR Enzell - Toxicology, 1982 - Elsevier
The ciliotoxicity of 316 individual compounds representative of the gaseous and semivolatile phases of tobacco smoke has been investigated using chicken tracheal organ cultures. …
Number of citations: 38 www.sciencedirect.com
JA Franz, RD Barrows… - Journal of the American …, 1984 - ACS Publications
… Ethylstyrene was prepared by treatment of 2-ethylbenzonitrile with methylmagnesium bromide to form 2-ethylacetophenone, which was re- …
Number of citations: 76 pubs.acs.org
I Schmeltz, D Hoffmann - Chemical Reviews, 1977 - ACS Publications
The isolation and identification of the chemical constituents that give tobacco and tobacco smoke their characteristic (or-ganoleptic, pharmacological, and toxicological) proper-ties3. izb, …
Number of citations: 409 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.